Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide
Description
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide (CAS: 825-44-5; molecular formula: C₉H₆O₃S) is a sulfone derivative of benzo[b]thiophene featuring an aldehyde group at the 6-position. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, such as LFA-1/ICAM-1 antagonists and fluorescent π-conjugated systems . Its reactivity and structural versatility make it valuable for medicinal chemistry, though its biological activity profile differs from related sulfonamide and carboxamide derivatives.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIMCAWVJCSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide typically involves the use of 6-bromobenzo[b]thiophene as a starting material. The process begins with the formation of a Grignard reagent by reacting 6-bromobenzo[b]thiophene with magnesium in tetrahydrofuran (THF). This intermediate is then treated with N,N-dimethylformamide (DMF) to yield the desired aldehyde .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Benzo[b]thiophene-6-carboxylic acid 1,1-dioxide.
Reduction: Benzo[b]thiophene-6-methanol 1,1-dioxide.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that benzo[b]thiophene-6-carbaldehyde 1,1-dioxide exhibits several promising biological activities:
- Anticancer Properties : Derivatives of this compound have shown potential as anti-cancer agents by interacting with specific biological pathways. For example, studies have demonstrated its ability to inhibit RhoA proteins, which are implicated in cancer cell proliferation and metastasis .
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes that play critical roles in disease pathways, suggesting its utility in drug development for conditions such as cancer.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound derivatives on MDA-MB-231 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the RhoA/ROCK signaling pathway. The derivative b19 was particularly effective, demonstrating a unique binding pattern that enhanced its therapeutic potential .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific protein functions. The findings revealed that the compound's derivatives could effectively inhibit the activity of certain kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies aimed at these pathways .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique characteristics of related compounds within the benzothiophene family:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Benzo[b]thiophene | Basic benzothiophene structure | Lacks aldehyde and dioxide groups |
| Benzo[b]thiophene-1,1-dioxide | Contains a dioxide group | More stable than the carbaldehyde derivative |
| Benzo[b]thiophene-3-carboxylic acid | Contains a carboxylic acid group | Exhibits different reactivity patterns due to carboxyl group |
| Benzothiophene derivatives | Various substitutions on the core | Diverse biological activities depending on substituents |
This compound stands out due to its specific functional groups that enhance its reactivity and biological activity compared to its analogs .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Benzo[b]thiophene 1,1-dioxide Derivatives
Structural and Functional Group Variations
Key structural analogs include:
- BTC derivatives exhibit nanomolar cytotoxicity against cancer cells .
- 6-[N-(2-Phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2): Incorporates a sulfonamide group and hydrophobic phenylethyl chain, increasing lipophilicity (logP) and redox-dependent tNOX inhibition .
- 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-dioxide : Trifluoromethyl and ketone groups confer electron-withdrawing effects, altering reactivity .
Pharmacological Activity and Mechanisms
Key Findings:
- BTS-2 demonstrates the highest potency (EC₅₀: 0.1 nM) due to its sulfonamide group and phenylethyl chain, which enhance membrane permeability and redox-specific tNOX binding .
- BTC derivatives achieve nanomolar cytotoxicity, likely due to carboxamide-mediated interactions with intracellular targets like NADH oxidase .
- The aldehyde group in this compound limits direct cytotoxicity but provides a reactive handle for further derivatization .
Physicochemical Properties
Biological Activity
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide, a derivative of benzothiophene, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which incorporates a benzene ring fused with a thiophene ring and an aldehyde functional group. This structural versatility contributes to its biological activity, making it a focal point in medicinal chemistry.
Biological Activities
Research indicates that benzo[b]thiophene derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds within this class have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study showed that 3-substituted benzo[b]thiophene-1,1-dioxide compounds effectively inhibited the growth of M. tuberculosis under aerobic conditions, with a minimum inhibitory concentration (MIC) as low as 2.6 µM for the most potent derivatives .
- Anticancer Properties : The compound has shown promise in targeting cancer cells. Certain derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, revealing significant activity with selectivity indices indicating low toxicity to normal cells .
- Anti-inflammatory Effects : Benzothiophene derivatives are also noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Some studies suggest that these compounds act as covalent inhibitors of specific enzymes such as PHGDH (phosphoglycerate dehydrogenase), crucial in cancer metabolism . Molecular docking studies have illustrated how these compounds interact with active sites of target enzymes, providing insights into their inhibitory mechanisms.
- Structure-Activity Relationships (SAR) : Research has systematically explored SAR by modifying substituents at various positions on the benzothiophene ring. For instance, the introduction of different functional groups at the C-3 position significantly influenced both potency and cytotoxicity against M. tuberculosis .
Table 1: Biological Activity Summary of Benzo[b]thiophene Derivatives
| Compound | Activity Type | MIC (µM) | Cytotoxicity (Vero TC50) |
|---|---|---|---|
| 3-substituted derivative A | Antitubercular | 2.6 | 0.1 |
| 3-substituted derivative B | Anticancer | Varies | Low |
| 3-substituted derivative C | Anti-inflammatory | N/A | N/A |
Notable Research Findings
- A study demonstrated that certain derivatives exhibited significant activity against multidrug-resistant strains of M. tuberculosis, with MIC values ranging from 2.73 to 22.86 µg/mL .
- Another investigation highlighted a specific derivative's binding affinity to DprE1 enzyme, suggesting its potential as a new class of antimycobacterial agents .
Q & A
Q. What are the established synthetic routes for Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide, and how can reaction yields be optimized?
The compound is synthesized via a multi-step pathway starting from halogenated intermediates. For example, 6-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (precursor) undergoes cyanation with zinc cyanide to form a nitrile intermediate, which is reduced to the aldehyde using standard reducing agents like sodium borohydride or lithium aluminum hydride . Yields (typically 50–70%) depend on reaction conditions (temperature, solvent purity, and catalyst loading). Optimization strategies include:
- Halogenation control : Using HBr as a halogenating agent improves regioselectivity compared to hydroxyl substitution .
- Reduction protocols : Catalytic hydrogenation (e.g., Pd/C under H₂) minimizes side reactions during aldehyde formation .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and sulfone groups (δ 130–140 ppm for SO₂) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 211.02 for C₉H₈O₃S) .
- HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does this compound inhibit tumor-associated NADH oxidase (tNOX), and what experimental models validate this mechanism?
The compound inhibits tNOX, a redox-sensitive enzyme overexpressed in cancer cells, by binding to its quinone site. This inhibition is redox-state-dependent:
- Reducing conditions (100 μM GSH) : EC₅₀ ≈ 0.1 nM due to thiol-disulfide interchange at the enzyme’s active site .
- Oxidizing conditions : No significant inhibition, highlighting the role of cysteine residues in tNOX . Validation models :
- Cell-based assays : Cytotoxicity in HeLa, K-562, and HT-29 cell lines (GI₅₀ = 2–10 μM) correlates with tNOX suppression .
- Enzymatic assays : Isolated tNOX from HeLa plasma membranes shows >80% activity loss at 1 nM compound concentration .
Q. What methodological challenges arise when studying the redox-dependent cytotoxicity of this compound?
Key challenges include:
- Redox buffering : Maintaining precise GSH/GSSG ratios in cell cultures to mimic physiological vs. oxidative stress conditions .
- Off-target effects : Distinguishing tNOX inhibition from interactions with glutathione reductase or other thiol-dependent enzymes . Solutions :
- Use N-acetylcysteine (NAC) pre-treatment to quench ROS and isolate tNOX-specific effects .
- Employ redox-insensitive cell lines (e.g., HLF normal fibroblasts) as controls .
Q. How do structural modifications influence the compound’s cytotoxicity and selectivity?
Q. Why does cytotoxicity vary across cell lines despite consistent tNOX inhibition?
Discrepancies arise due to:
- tNOX isoform expression : Some cell lines (e.g., MEL-AC melanoma) express splice variants with altered drug-binding motifs .
- Compensatory pathways : Redundant ROS-scavenging mechanisms (e.g., SOD1 overexpression) in HTB54 lung cells reduce apoptosis . Methodological resolution :
- Perform siRNA knockdown of tNOX to confirm on-target effects.
- Use multiplex assays (e.g., ROS-Glo™) to quantify oxidative stress in real-time .
Experimental Design Considerations
Q. What controls are essential for in vitro studies of this compound’s enzymatic activity?
Critical controls include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
